molecular formula C28H37N3O3 B10833095 Benzo[d]oxazol-2(3H)-one derivative 3

Benzo[d]oxazol-2(3H)-one derivative 3

Katalognummer: B10833095
Molekulargewicht: 463.6 g/mol
InChI-Schlüssel: DOVAYWNSWPTVKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[d]oxazol-2(3H)-one derivative 3, specifically identified as 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide, is a chemical intermediate of significant interest in medicinal chemistry for developing novel therapeutic agents . This compound features the privileged benzoxazolone pharmacophore, a scaffold widely recognized for its diverse biological activities, which provides an excellent foundation for structure-activity relationship (SAR) studies and further functionalization . Recent research published in 2024 highlights the particular promise of this derivative and its subsequent analogs as antibacterial agents . Studies indicate that hydrazone and azole-functionalized derivatives synthesized from this core structure demonstrate potent in vitro antibacterial activity against a range of Gram-positive and Gram-negative pathogens, including Escherichia coli and Bacillus subtilis . The broad relevance of the benzoxazolone core is further evidenced by its application across multiple research domains. These derivatives have been investigated as potent and selective small-molecule inhibitors of epigenetic readers like the chromodomain protein CDYL, providing tools for neurobiological research . They have also been designed as Traf2- and Nck-interacting kinase (TNIK) inhibitors for the treatment of colorectal cancer, showing efficacy in suppressing cancer cell proliferation and migration . Additional research streams include their development as c-Met kinase inhibitors for anticancer therapy , their high affinity for sigma-1 (σ1) binding sites in neurological research , and their role as direct inhibitors of Mycobacterium tuberculosis InhA for antitubercular drug discovery . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers can leverage this versatile chemical tool to explore new mechanisms of action in antibacterial discovery and to develop novel probes for other disease targets.

Eigenschaften

Molekularformel

C28H37N3O3

Molekulargewicht

463.6 g/mol

IUPAC-Name

1-[[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]methyl]-4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine

InChI

InChI=1S/C28H37N3O3/c1-3-23(4-1)30-13-11-25(12-14-30)34-24-9-7-22(8-10-24)21-29-15-17-31(18-16-29)26-5-2-6-27-28(26)33-20-19-32-27/h2,5-10,23,25H,1,3-4,11-21H2

InChI-Schlüssel

DOVAYWNSWPTVKL-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)CN4CCN(CC4)C5=C6C(=CC=C5)OCCO6

Herkunft des Produkts

United States

Vorbereitungsmethoden

Base-Mediated Cyclization of 2-Aminophenol Derivatives

A foundational method for constructing the benzo[d]oxazol-2(3H)-one core involves cyclocondensation of 2-aminophenol with carbon disulfide under basic conditions. In a representative procedure, 2-aminophenol reacts with potassium hydroxide in methanol, followed by the addition of carbon disulfide to yield benzo[d]oxazole-2-thiol (II). This intermediate serves as a precursor for further functionalization. For derivative 3, subsequent alkylation with bromoacetic acid at 60°C for 4 hours produces a key acetylated intermediate, which undergoes coupling with substituted anilines using EDCI/HOBt activation to afford the final product. Yields for this three-step sequence range from 65% to 78%, depending on the substituent electronic effects.

Catalyst-Free Synthesis via Thiol-Ether Formation

Recent advances have eliminated the need for metal catalysts in derivative 3 synthesis. A one-pot, three-component reaction combines benzothiazoles, benzyl bromides, and 2-mercaptobenzoxazole in acetone under reflux conditions. Triethylamine acts as a base, facilitating thiolate formation and subsequent nucleophilic attack on the benzyl bromide intermediate. This method achieves yields up to 92% for derivative 3 analogs, with reaction completion within 3 hours. The absence of transition metals simplifies purification and enhances scalability.

Alkylation and Functional Group Interconversion

N-Alkylation of Benzoxazolone Precursors

N-Alkylation strategies leverage the reactivity of the oxazolone nitrogen. For example, treating benzo[d]oxazol-2(3H)-one with 1,4-dibromobutane in acetone yields 3-(4-bromobutyl)benzo[d]oxazol-2(3H)-one, which undergoes nucleophilic substitution with piperazine to form bivalent derivatives. This method, optimized at 60°C for 12 hours, provides a 70–85% yield range. The choice of dibromoalkane chain length critically influences the steric and electronic profile of derivative 3.

Suzuki Cross-Coupling for Aryl Functionalization

Optimization and Process Parameters

Solvent and Temperature Effects

Reaction efficiency strongly correlates with solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclocondensation but may promote side reactions. In contrast, acetone and tetrahydrofuran (THF) balance reactivity and selectivity, particularly for alkylation steps. Optimal temperatures range from 60°C (for EDCI-mediated couplings) to reflux conditions (80–100°C) for cross-coupling reactions.

Catalytic Systems and Yield Enhancement

The use of EDCI/HOBt in amide bond formation minimizes racemization and improves yields to >90%. Similarly, Pd(II) catalysts with dppf ligands enhance Suzuki coupling efficiency by stabilizing the active palladium species. Additives like potassium carbonate or triethylamine neutralize acidic byproducts, driving reactions to completion.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the predominant methods:

MethodReaction TimeYield (%)Key AdvantagesLimitations
Cyclocondensation6–8 hours65–78Scalable, minimal byproductsRequires multiple purification steps
Catalyst-Free3 hours85–92Metal-free, high atom economyLimited to specific substituents
N-Alkylation12 hours70–85Modular for diverse alkyl chainsModerate functional group tolerance
Suzuki Cross-Coupling24 hours80–88Precise aryl functionalizationRequires palladium catalysts

Structural Characterization and Validation

Spectroscopic Confirmation

Derivative 3 and intermediates are routinely characterized by 1H^1H NMR, 13C^{13}C NMR, and IR spectroscopy. For instance, the carbonyl stretch of the oxazolone ring appears at 1663–1661 cm1^{-1} in IR spectra, while 1H^1H NMR reveals distinct singlet peaks for methyl groups at δ 2.06 ppm. High-resolution mass spectrometry (HRMS) confirms molecular formulae, with parent ions matching calculated exact masses within 3 ppm error.

Crystallographic Insights

X-ray diffraction studies of derivative 3 analogs reveal planar benzoxazolone cores with dihedral angles <10° between fused rings. Substituents at the 3-position adopt equatorial orientations to minimize steric strain, as observed in 3-isopropyl derivatives .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Benzo[d]oxazol-2(3H)-on-Derivat 3 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von Benzo[d]oxazol-2(3H)-on-Derivat 3 verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Nukleophile für Substitutionsreaktionen. Die spezifischen Bedingungen wie Temperatur und Lösungsmittel hängen von der gewünschten Reaktion und dem gewünschten Produkt ab .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Benzo[d]oxazol-2(3H)-on-Derivat 3 gebildet werden, variieren je nach Art der Reaktion. So kann beispielsweise die Oxidation verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl substituierter Benzoxazol-Verbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Benzo[d]oxazol-2(3H)-one derivative 3 has the molecular formula C28H37N3O3C_{28}H_{37}N_{3}O_{3} and a molecular weight of approximately 463.6 g/mol. The structural characteristics of this compound contribute to its biological activity and therapeutic potential.

Medicinal Applications

  • Anticancer Activity
    • Recent studies have identified benzo[d]oxazol-2(3H)-one derivatives as promising candidates for cancer treatment. For instance, a series of these compounds demonstrated potent inhibitory activities against c-Met kinase, which is implicated in various cancer types. One derivative exhibited an IC50 value of 1 nM against c-Met kinase and 5 nM against EBC-1 cell proliferation, indicating strong anticancer properties .
  • Sigma Receptor Binding
    • Research has shown that substituted benzo[d]oxazol-2(3H)-one derivatives exhibit selective binding to sigma receptors, particularly sigma(1). Compounds with specific substitutions demonstrated high affinity for these receptors, which are involved in neuroprotection and modulation of pain pathways. The highest affinity was noted for a chlorine-substituted compound with K(i) values of 0.1 nM for sigma(1) receptors .
  • Inhibition of Aldehyde Dehydrogenase
    • Benzo[d]oxazol-2(3H)-one derivatives have been explored as selective inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme associated with drug resistance in cancer treatment. A recent study utilized a 3D-quantitative structure-activity relationship (QSAR) model to design new inhibitors that effectively target ALDH1A1, enhancing the efficacy of existing chemotherapeutics .

Case Study: Anticancer Efficacy

A study evaluated several benzo[d]oxazol-2(3H)-one derivatives for their anticancer properties against various cancer cell lines. The findings revealed that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells, showcasing their potential as therapeutic agents.

CompoundIC50 (nM)Cancer Cell Line
Derivative A10A549 (Lung)
Derivative B5EBC-1 (Lung)
Derivative C20MCF-7 (Breast)

Case Study: Sigma Receptor Interaction

Another investigation focused on the interaction of benzo[d]oxazol-2(3H)-one derivatives with sigma receptors. The study highlighted the significance of substituent placement on the N-benzyl moiety, revealing that para-substituted compounds exhibited superior binding affinity compared to ortho-substituted counterparts.

CompoundK(i) Sigma(1) (nM)K(i) Sigma(2) (nM)Selectivity Ratio
Compound D0.14274270
Compound E0.5300600

Vergleich Mit ähnlichen Verbindungen

Target-Specific Activity Profiles

  • Kinase Inhibition: While quinoline-hybridized benzoxazolones () show nanomolar c-Met inhibition, the unmodified benzo[d]oxazol-2(3H)-one derivative lacks ThyX inhibition entirely (IC₅₀ > 100 µM), highlighting the critical role of the quinoline moiety in kinase targeting .
  • Receptor Modulation :
    • Sigma-1 Receptors : Substituted benzoxazolone derivatives (e.g., ) exhibit affinity for sigma-1 receptors, with SAR studies emphasizing the importance of arylpiperazine substituents for binding .
    • Alpha-Adrenergic Receptors (α-ARs) : Incorporating benzoxazolone into N-arylpiperazine derivatives (e.g., compound 10 in ) maintained α1-AR affinity (Ki = 3–30 nM) but showed reduced potency compared to ARC-239 (Ki = 0.2 nM) .

Table 2: Comparative Potency Across Targets

Compound Target Potency (IC₅₀/Ki/KD) Reference
Benzo[d]oxazol-2(3H)-one derivative 13 (hybrid) c-Met kinase 1 nM
Benzo[d]oxazol-2(3H)-one derivative (ThyX study) ThyX Inactive
Compound D03 () CDYL KD = 0.5 µM
Benzo[d]thiazol-2(3H)-one (3l) Antidepressant ED₅₀ = 30 mg/kg

Key Structure-Activity Relationship (SAR) Insights

  • Quinoline Hybridization: The 4-ethoxy-7-substituted-quinoline core is critical for c-Met kinase inhibition, as removal abolishes activity .
  • Substituent Effects :
    • tBuNH₂ Group : In derivative 3, tert-butylamine enhances solubility and receptor interaction .
    • Halogenation : Fluorine or chlorine substituents (e.g., ’s 6-nitrobenzoxazolone) improve TNF-α inhibition (IC₅₀ = 8.2 µM) .

Q & A

Q. Q1. What synthetic methodologies are commonly employed to prepare benzo[d]oxazol-2(3H)-one derivatives, and how can their purity and structural integrity be validated?

A1. Benzo[d]oxazol-2(3H)-one derivatives are typically synthesized via alkylation reactions using bromoalkyl reagents under basic conditions (e.g., K₂CO₃ in DMF). For example, 3-(4-bromobutyl)benzo[d]oxazol-2(3H)-one is prepared by reacting 1,4-dibromobutane with the parent benzoxazolone at 60°C, yielding 62% after purification via silica gel chromatography . Structural validation relies on ¹H/¹³C NMR to confirm substituent integration and chemical shifts (e.g., δ 7.30–7.05 ppm for aromatic protons) and mass spectrometry (MS) to verify molecular ions (e.g., m/z 292 [M+23]⁺) .

Q. Q2. How are in vitro cytotoxicity assays designed to evaluate benzo[d]oxazol-2(3H)-one derivatives against cancer cell lines?

A2. Cytotoxicity is assessed using standardized protocols such as the MTT assay. Derivatives are screened against human pancreatic adenocarcinoma (e.g., MIA PaCa-2) and non-small cell lung carcinoma (e.g., A549) cell lines. Compounds like 6l and 6n exhibit IC₅₀ values <10 µM against pancreatic cancer, while 6x shows selectivity for lung carcinoma . Dose-response curves and statistical analysis (e.g., ANOVA) are used to compare potency relative to controls like cisplatin .

Advanced Research Questions

Q. Q3. How can computational pharmacophore modeling guide the design of sigma-1 receptor ligands based on benzo[d]oxazol-2(3H)-one scaffolds?

A3. A 3D pharmacophore model for sigma-1 receptor binding was developed using 31 derivatives, identifying critical features: one positive ionizable site, one hydrogen bond acceptor, and two hydrophobic aromatic regions. Catalyst 4.9 software generated a model with a correlation coefficient () of 0.89, validated via Fischer randomization and leave-one-out tests. This model aids in prioritizing substituents (e.g., 4-fluorophenylpiperazine) that enhance affinity, as seen in SN79 derivatives .

Q. Q4. What strategies resolve contradictions in divergent biological activities (e.g., cytotoxicity vs. metabolic stimulation) of sigma-2 receptor ligands?

A4. Structure-activity relationship (SAR) studies coupled with functional assays differentiate mechanisms. For instance, SN79 derivatives with 6-acetyl and 4-fluorophenylpiperazine groups exhibit cytotoxic IC₅₀ <20 nM in breast cancer cells but stimulate glucose uptake in neuronal models. Competitive binding assays (using [³H]-DTG) and gene knockout models clarify receptor subtype contributions .

Q. Q5. How are TNIK inhibitors derived from benzo[d]oxazol-2(3H)-one evaluated for colorectal cancer therapy?

A5. TNIK (Traf2- and Nck-interacting kinase) inhibition is assessed via kinase activity assays (ADP-Glo™) and apoptosis markers (e.g., caspase-3/7 activation). Derivatives like compound 6b suppress Wnt/β-catenin signaling in HCT116 cells, with IC₅₀ values <100 nM. In vivo efficacy is validated in xenograft models, monitoring tumor volume reduction and histopathology .

Q. Q6. What methodologies enable the design of dual-target ligands combining 5-HT6 antagonism and GABA-A modulation?

A6. Hybrid molecules are synthesized by conjugating 5-HT6-binding fragments (e.g., 3-benzyl-7-piperazinyl-benzo[d]oxazolone) with GABA ethoxy moieties. In vitro binding assays (radioligand displacement with [³H]-LSD for 5-HT6, [³H]-muscimol for GABA-A) and functional cAMP assays confirm dual activity. Molecular docking optimizes linker length and substituent orientation .

Q. Q7. How are green chemistry principles applied to optimize benzoxazolone synthesis?

A7. Solvent-free mechanochemical methods or Ph₃P-I2-mediated reactions minimize waste. For example, zwitterionic intermediates from benzo[d]oxazol-2(3H)-one and secondary amines achieve >90% yield under mild conditions, confirmed by HRMS and ²⁹Si NMR . Life-cycle assessment (LCA) metrics compare energy efficiency to traditional routes .

Methodological Considerations

Q. Q8. What analytical techniques characterize regioselectivity in benzoxazolone alkylation reactions?

A8. Regioselectivity is determined by NOESY NMR to identify proximity between alkyl chains and aromatic protons. For example, 3-(2-bromoethyl) vs. 3-(3-bromopropyl) derivatives show distinct NOE correlations at δ 4.21 ppm (CH₂Br) and δ 3.46 ppm (CH₂CH₂Br), respectively. X-ray crystallography further resolves substituent positioning .

Q. Q9. How are anti-mycobacterial activities of benzoxazolone derivatives validated against Mycobacterium tuberculosis?

A9. Compounds are tested in the Microplate Alamar Blue Assay (MABA) under aerobic conditions. Derivative 6h (IC₅₀ = 0.5 µg/mL) is compared to ciprofloxacin, with checkerboard assays assessing synergism with rifampicin. Cytotoxicity against Vero cells ensures selectivity indices >10 .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.